molecular formula C10H15NO2 B3155585 (2-Ethoxy-3-methoxybenzyl)amine CAS No. 80365-01-1

(2-Ethoxy-3-methoxybenzyl)amine

Cat. No. B3155585
CAS RN: 80365-01-1
M. Wt: 181.23 g/mol
InChI Key: OSEQUTZSYCJOBV-UHFFFAOYSA-N
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Description

“(2-Ethoxy-3-methoxybenzyl)amine” is a chemical compound with the molecular formula C10H15NO2 . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of “(2-Ethoxy-3-methoxybenzyl)amine” can be represented by the SMILES string NCC1=C(OCC)C(OC)=CC=C1 . This indicates that the molecule consists of an amine group attached to a benzene ring, which is further substituted with ethoxy and methoxy groups .


Chemical Reactions Analysis

Amines, including “(2-Ethoxy-3-methoxybenzyl)amine”, can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . Amines can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

“(2-Ethoxy-3-methoxybenzyl)amine” is a solid at room temperature . Its molecular weight is 181.23 Da .

Scientific Research Applications

Reductive Amination in Organic Synthesis

(2-Ethoxy-3-methoxybenzyl)amine, and structurally related compounds, have been explored for their utility in reductive amination processes, a fundamental reaction in organic synthesis. For example, the synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide demonstrated the use of reductive amination in a simple, efficient laboratory experiment, emphasizing the reaction's utility for synthesizing complex amines from readily available starting materials (Touchette, 2006).

Safety and Hazards

“(2-Ethoxy-3-methoxybenzyl)amine” may cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective clothing and eye protection should be worn when handling this compound .

properties

IUPAC Name

(2-ethoxy-3-methoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10-8(7-11)5-4-6-9(10)12-2/h4-6H,3,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEQUTZSYCJOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-3-methoxybenzyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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